![molecular formula C12H8Cl2N2O2 B2380762 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 338753-53-0](/img/structure/B2380762.png)
4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
The compound “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The molecular structure of “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” would consist of a pyrrole ring substituted at the 4-position with a 2,3-dichlorobenzoyl group. The 2,3-dichlorobenzoyl group would consist of a benzene ring substituted at the 2 and 3 positions with chlorine atoms and at the 1 position with a carbonyl group .Chemical Reactions Analysis
As a pyrrole derivative, “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” would be expected to undergo reactions typical of pyrroles. These could include electrophilic substitution reactions at the 2-position of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” would be expected to be similar to those of other pyrrole derivatives. For example, it would likely be a solid at room temperature .Scientific Research Applications
Synthesis of Novel Heterocycles
Research into the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides, including variants similar to 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, revealed a lack of established methods in scientific literature. The study reported the synthesis of these compounds and their bicyclic analogues using standard procedures like SNAr, borylation, and C–C cross couplings. The process ranged from 4–12 steps per final compound, indicating the complexity and the innovative approach used in the synthesis of these novel compounds (Howells et al., 2022).
Theoretical and Experimental Studies on Functionalization
A comprehensive study combined theoretical and experimental approaches to explore the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine. This work is crucial for understanding the chemical behavior and potential applications of similar compounds, including 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide. The findings provide valuable insights into the reaction mechanisms and the structure of the synthesized compounds, paving the way for future applications in various fields (Yıldırım et al., 2005).
Novel Synthesis Methods
The development of a novel and efficient synthesis method for 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides was reported. This synthesis involved a simple three-component reaction and showcased advantages like short reaction times and good yields. The method's efficiency and the use of inexpensive, readily available starting materials make it an important contribution to the field, potentially applicable to the synthesis of compounds like 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide (Mohammadi et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-3-1-2-7(10(8)14)11(17)6-4-9(12(15)18)16-5-6/h1-5,16H,(H2,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDZXABCBJBFJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |
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